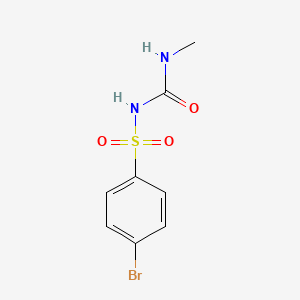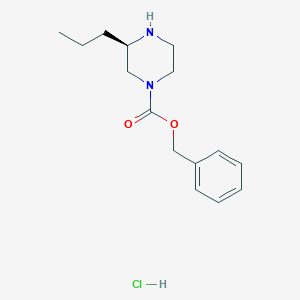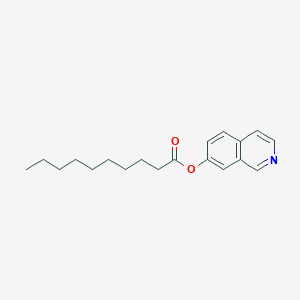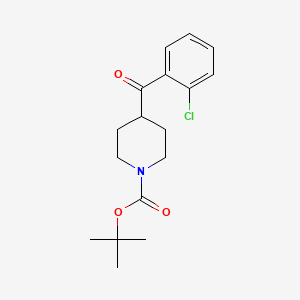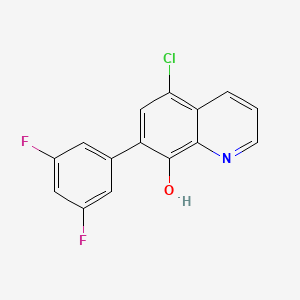![molecular formula C15H15N5O2 B11835997 Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- CAS No. 160616-03-5](/img/structure/B11835997.png)
Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a purine ring system, which is further substituted with a hydroxypropyl group. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation has been shown to enhance the efficiency and yield of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxypropyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxy group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group results in the formation of a ketone, while reduction can regenerate the hydroxy group.
Aplicaciones Científicas De Investigación
Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial products.
Mecanismo De Acción
The mechanism of action of benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
What sets benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- apart from other benzamides is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxypropyl group and purine ring system contribute to its specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
160616-03-5 |
|---|---|
Fórmula molecular |
C15H15N5O2 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
N-[9-[(2R)-2-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C15H15N5O2/c1-10(21)7-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-5-3-2-4-6-11/h2-6,8-10,21H,7H2,1H3,(H,16,17,19,22)/t10-/m1/s1 |
Clave InChI |
DZTLHJVINSWGSG-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




